tert-Butyl 5-bromo-2-(2,2,2-trifluoroethoxy)benzoate
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Overview
Description
tert-Butyl 5-bromo-2-(2,2,2-trifluoroethoxy)benzoate is an organic compound with the molecular formula C13H14BrF3O3 It is a derivative of benzoic acid, featuring a tert-butyl ester group, a bromine atom, and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromo-2-(2,2,2-trifluoroethoxy)benzoate typically involves the esterification of 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be summarized as follows:
5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid+tert-butyl alcoholacid catalysttert-Butyl 5-bromo-2-(2,2,2-trifluoroethoxy)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-bromo-2-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.
Ester Hydrolysis: The major product is 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 5-bromo-2-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It can be utilized in the preparation of functional materials with specific properties, such as fluorinated polymers.
Biological Studies: The compound’s derivatives may be investigated for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-2-(2,2,2-trifluoroethoxy)benzoate depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom may participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate
- tert-Butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
- tert-Butyl bromoacetate
Uniqueness
tert-Butyl 5-bromo-2-(2,2,2-trifluoroethoxy)benzoate is unique due to the presence of both a bromine atom and a trifluoroethoxy group on the benzoate core. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced lipophilicity, which can be advantageous in various applications.
Properties
IUPAC Name |
tert-butyl 5-bromo-2-(2,2,2-trifluoroethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrF3O3/c1-12(2,3)20-11(18)9-6-8(14)4-5-10(9)19-7-13(15,16)17/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVRTPOEVUFVHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)Br)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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